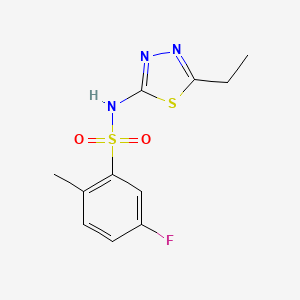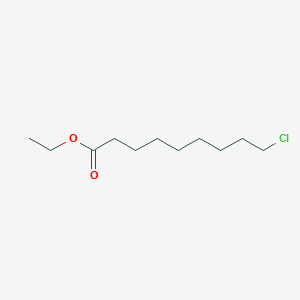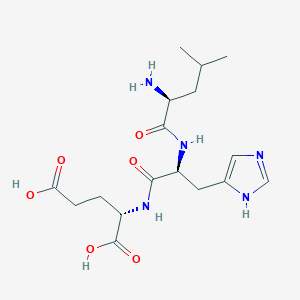
Leu-His-Glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leu-His-Glu is a tripeptide composed of the amino acids leucine, histidine, and glutamic acid. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound imparts specific chemical and biological properties that make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leu-His-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the construction of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The amino acids are then sequentially added in the desired order (histidine followed by leucine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group to allow the next amino acid to be added .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Leu-His-Glu can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid, converting them to alcohols.
Substitution: The amino groups in leucine and histidine can participate in substitution reactions, forming new peptide bonds or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various acylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of glutamic acid can produce hydroxyglutamic acid derivatives .
Applications De Recherche Scientifique
Leu-His-Glu has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: this compound is investigated for its role in protein-protein interactions and enzyme activity modulation.
Medicine: The peptide has potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: This compound is utilized in the development of biopharmaceuticals and as a functional ingredient in cosmetics
Mécanisme D'action
The mechanism of action of Leu-His-Glu involves its interaction with specific molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism. Histidine can act as a metal chelator and participate in enzymatic reactions. Glutamic acid plays a role in neurotransmission and cellular metabolism. Together, these amino acids contribute to the overall biological activity of the peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-His-Glu: Similar to Leu-His-Glu but with glycine instead of leucine, this peptide has different structural and functional properties.
Leu-His-Asp: Substitution of glutamic acid with aspartic acid alters the peptide’s reactivity and biological activity.
Leu-His-Lys: Replacing glutamic acid with lysine changes the peptide’s charge and interaction with other molecules
Uniqueness of this compound
This compound is unique due to the specific combination of leucine, histidine, and glutamic acid, which imparts distinct chemical and biological properties. The presence of leucine enhances protein synthesis, histidine provides metal-binding capabilities, and glutamic acid contributes to cellular signaling and metabolism. This combination makes this compound a versatile and valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H27N5O6 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H27N5O6/c1-9(2)5-11(18)15(25)22-13(6-10-7-19-8-20-10)16(26)21-12(17(27)28)3-4-14(23)24/h7-9,11-13H,3-6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t11-,12-,13-/m0/s1 |
Clé InChI |
KXODZBLFVFSLAI-AVGNSLFASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
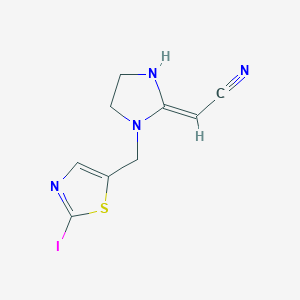
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
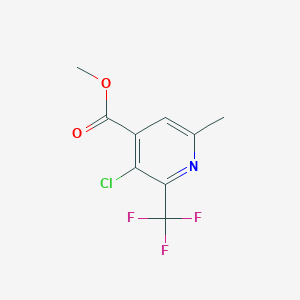
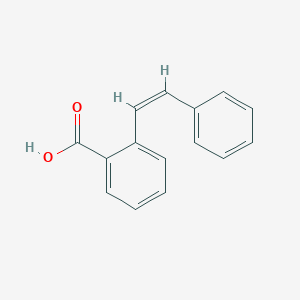
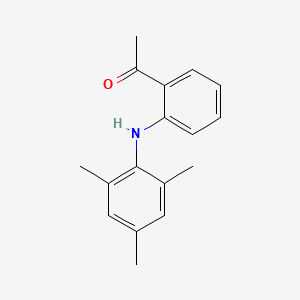
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
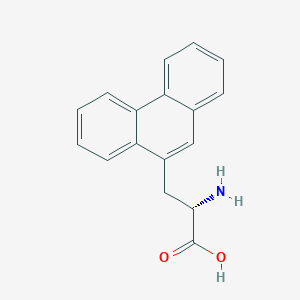
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
